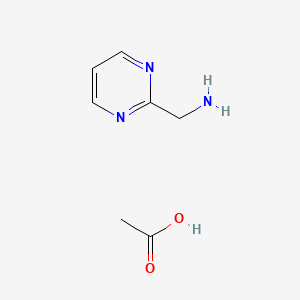

Pyrimidin-2-ylmethanamine acetate

Description

Properties

IUPAC Name |

acetic acid;pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLVMBSMPAAYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CN=C(N=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thienopyrimidine Core Synthesis via Chloroacetonitrile Cyclization

A foundational approach involves constructing the pyrimidine ring through cyclization reactions. For thieno[2,3-d]pyrimidin-2-ylmethanamine derivatives, 2-aminothiophen-3-carboxylates are reacted with chloroacetonitrile under reflux conditions. This method introduces two diversity points: the thiophene ring and the pyrimidine nitrogen atoms. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or THF) at 70–80°C for 3–5 hours, yielding the core structure with a chlorine substituent at the 2-position. Subsequent displacement of chlorine with ammonia or amines generates the methanamine moiety.

Key Example :

Cyclization of ethyl 2-aminothiophene-3-carboxylate with chloroacetonitrile in DMF at 80°C for 4 hours produces thieno[2,3-d]pyrimidin-2-yl chloride (yield: 78%). Amination with aqueous ammonia at 100°C for 2 hours yields the free base, which is then acetylated using acetic anhydride in dichloromethane to form the acetate salt.

Condensation and Substitution Reactions

Hydroquinone-Based Alkylation

A scalable method involves 2-methylsulfonyl-4,6-dimethoxypyrimidine as a starting material. Reaction with hydroquinone in a toluene-water biphasic system, catalyzed by benzyltriethylammonium chloride and sodium hydroxide , forms 2-(4-hydroxyphenoxy)-4,6-dimethoxypyrimidine . This intermediate undergoes nucleophilic substitution with chloroacetic esters (e.g., ethyl chloroacetate) in acetonitrile with potassium carbonate to introduce the acetate group.

Reaction Conditions :

Hydrazine-Mediated Functionalization

Pyrimidin-2-ylmethanamine derivatives are accessible via hydrazine hydrate treatment of thiomethylpyrimidinones. For example, 6-methyl-2-thiomethyl-pyrimidin-4-one reacts with hydrazine in refluxing ethanol to form 2-hydrazinylpyrimidin-4(1H)-one , which is further functionalized with acetylacetone or boronic acids. Acetylation of the resulting amine with acetic acid yields the acetate salt.

Microwave-Assisted Synthesis

Imine Formation and Reduction

Modern techniques employ microwave irradiation to accelerate reaction kinetics. Imidazo[1,2-a]pyrimidine-2-carbaldehyde reacts with primary amines (e.g., methylamine) in ethanol under microwave conditions (80–85°C, 40–120 minutes) to form imine intermediates. Subsequent reduction with sodium borohydride in methanol yields the amine, which is acetylated with acetic anhydride.

Advantages :

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-2-ylmethanamine acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrimidine-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into pyrimidin-2-ylmethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrimidine-2-carboxylic acid derivatives.

Reduction: Pyrimidin-2-ylmethanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagent used.

Scientific Research Applications

Pyrimidin-2-ylmethanamine acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of pyrimidin-2-ylmethanamine acetate involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase.

Pathways Involved: It can inhibit the synthesis of DNA and RNA by interfering with the production of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells.

Comparison with Similar Compounds

This compound vs. Ethyl 2-(Pyrimidin-2-ylthio)acetate

- Structural Differences: The latter replaces the aminomethyl group with a thioether-linked ester (-S-CH₂COOEt), significantly altering reactivity. The thioether enhances sulfur-based interactions in drug-target binding .

- Applications : While this compound is a neutralized amine salt, ethyl 2-(pyrimidin-2-ylthio)acetate is a precursor for hydrazide derivatives with antimicrobial properties .

This compound vs. Pyrimethamine

- Functional Groups: Pyrimethamine contains a p-chlorophenyl group and a diamino substitution, enabling inhibition of dihydrofolate reductase in parasites. In contrast, this compound lacks bulky substituents, limiting direct pharmacological activity .

- Bioactivity : Pyrimethamine is a clinical antimalarial, whereas this compound’s role is restricted to synthesis intermediates .

This compound vs. 2-(Pyrimidin-2-ylamino)propanoic Acid

- Solubility: The amino acid derivative’s carboxylic acid group confers higher aqueous solubility than the acetate salt, making it suitable for biochemical assays .

- Utility : The former is used in peptide synthesis, while the acetate salt is tailored for solubility in organic solvents during drug manufacturing .

Pharmacokinetic and Industrial Relevance

- Stability : The acetate salt’s ionic nature improves shelf-life compared to free amines like pyrimidin-2-ylmethanamine .

- Scalability : Simpler derivatives (e.g., 4,6-dichloro-5-methylpyrimidine) are prioritized in bulk synthesis, while this compound’s niche applications limit large-scale production .

Biological Activity

Pyrimidin-2-ylmethanamine acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes . The COX enzymes are crucial in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. By inhibiting these enzymes, the compound demonstrates significant anti-inflammatory effects . This action is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and certain cancers.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural modifications. For instance, studies have shown that substituents on the pyrimidine ring can significantly alter the compound's affinity and selectivity for various biological targets. Research indicates that 4,6-disubstituted pyrimidines can selectively activate nicotinic acetylcholine receptors (nAChRs), demonstrating the importance of hydrophobic interactions in maintaining receptor affinity .

Biological Activities

This compound exhibits a range of biological activities:

-

Antitumor Activity :

- In vitro studies have shown that derivatives of pyrimidin-2-ylmethanamine exhibit potent anti-proliferative effects against various cancer cell lines, including HepG2 and A549 cells. The compound acts as an antagonist to retinoid X receptor alpha (RXRα), promoting apoptosis in cancer cells while maintaining low cytotoxicity in normal cells .

- Anti-inflammatory Effects :

-

Antimicrobial Activity :

- Pyrimidine derivatives have shown antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrimidine derivatives for their anticancer properties, focusing on their interaction with RXRα. Among these, compound 6A demonstrated strong antagonist activity with an EC50 value of 1.68 ± 0.22 µM and significant anti-proliferative effects against HepG2 and A549 cancer cell lines . The findings suggest that modifications to the pyrimidine structure can enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Properties

Research involving carrageenan-induced paw edema models indicated that certain pyrimidine derivatives exhibited anti-inflammatory effects similar to indomethacin, with ED50 values demonstrating their potential as effective anti-inflammatory agents .

Data Tables

| Biological Activity | IC50/EC50 Values | Target |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 μmol | COX Enzymes |

| Anticancer Activity (6A) | EC50 = 1.68 ± 0.22 µM | RXRα |

| Anti-inflammatory (ED50) | 9.17 μM (indomethacin) | Inflammation |

Q & A

Q. What are the recommended synthetic routes for preparing pyrimidin-2-ylmethanamine acetate, and what intermediates are critical for yield optimization?

Methodological Answer: this compound can be synthesized via neutralization of pyrimidin-2-ylmethanamine free base with acetic acid. Key intermediates include pyrimidin-2-ylmethanamine hydrochloride (CAS 372118-67-7), which is often used in coupling reactions with amines or carbonyl-containing reagents. For example, diisopropylethylamine (DIPEA) is a common base used to deprotonate the hydrochloride salt during nucleophilic substitution or condensation reactions . Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : and NMR can confirm structural integrity by identifying proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and methylene groups adjacent to the amine).

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS detects the molecular ion peak (e.g., [M+H]) and validates stoichiometry.

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess:

- Temperature : Accelerated degradation tests at 40°C/75% RH for 1–3 months (ICH guidelines).

- Light Sensitivity : Exposure to UV/visible light (ICH Q1B) with periodic HPLC analysis to detect photodegradants.

- Humidity : Hygroscopicity tests using dynamic vapor sorption (DVS).

Note: The hydrochloride analogue is sensitive to prolonged air exposure; acetate derivatives may require inert-atmosphere storage .

Q. What are the solubility properties of this compound in common laboratory solvents?

Methodological Answer:

- Polar solvents : High solubility in water, methanol, and DMSO due to the acetate counterion and amine group.

- Non-polar solvents : Limited solubility in hexane or toluene.

Experimental protocol: Perform gravimetric analysis by dissolving 10 mg increments in 1 mL solvent under sonication (30 min) and filtering undissolved material .

Q. How can researchers mitigate byproduct formation during reactions involving this compound?

Methodological Answer:

- Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.

- Stoichiometric precision : Use 1.1–1.2 equivalents of acetate salt to avoid excess reagent.

- Additive screening : Catalytic amounts of DMAP or TBAB may suppress side reactions in nucleophilic substitutions .

Advanced Research Questions

Q. What experimental design strategies optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (e.g., solvent polarity, base strength, reaction time) using a factorial design.

- In-situ monitoring : Employ ReactIR or inline HPLC to track intermediate formation.

- Counterion exchange : Compare acetate vs. hydrochloride salts for improved solubility in polar aprotic solvents .

Q. How can mechanistic studies elucidate the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:

Q. What advanced spectroscopic methods resolve contradictions in reported tautomeric forms of pyrimidin-2-ylmethanamine derivatives?

Methodological Answer:

- Variable-temperature NMR : Identify tautomeric equilibria (e.g., amine vs. imine forms) by observing peak splitting at −40°C to 25°C.

- X-ray crystallography : Determine solid-state tautomerism (e.g., monoclinic vs. orthorhombic crystal systems).

- 2D NOESY : Correlate proton proximities in dynamic solutions .

Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound batches?

Methodological Answer:

Q. What computational approaches predict the biological activity of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.